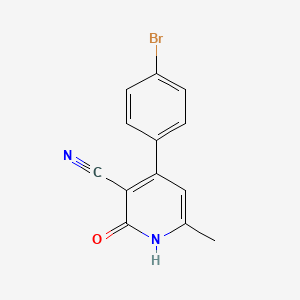![molecular formula C16H19ClN2O B14922661 1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B14922661.png)
1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a 4-chlorobenzyl group and a 2-furylmethyl group attached to the nitrogen atoms of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE typically involves the reaction of 4-chlorobenzyl chloride with 2-furylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of 1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
- 1-(4-METHYLBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE
- 1-(4-FLUOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE
- 1-(4-BROMOBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE
Comparison: 1-(4-CHLOROBENZYL)-4-(2-FURYLMETHYL)PIPERAZINE is unique due to the presence of the chlorine atom in the benzyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (methyl, fluorine, bromine), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19ClN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2 |
InChI Key |
JTAOECLXXWKSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14922583.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14922590.png)

![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)

![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)

![N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B14922631.png)
![4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B14922633.png)
![3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]benzamide](/img/structure/B14922640.png)

![2-(2H-benzotriazol-2-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14922656.png)
